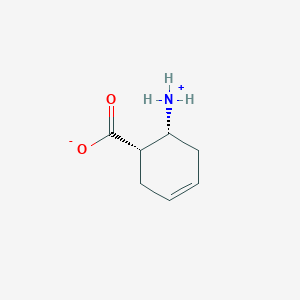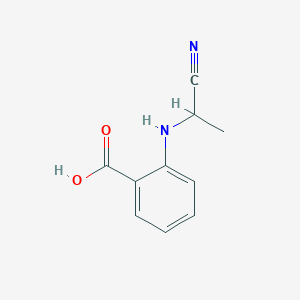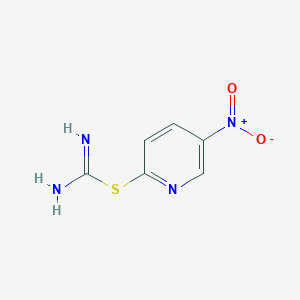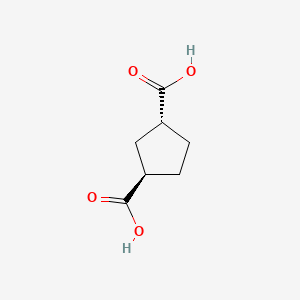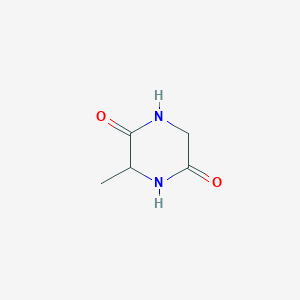
4-methylcyclohex-3-en-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-methylcyclohex-3-en-1-amine is an organic compound with the molecular formula C7H13N It is a derivative of cyclohexene, featuring an amino group and a methyl group attached to the cyclohexene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 4-methylcyclohex-3-en-1-amine can be synthesized through several methods. One common approach involves the reduction of 4-methylcyclohex-3-en-1-one using an appropriate reducing agent, followed by the introduction of an amino group. The reaction conditions typically involve the use of solvents such as ethanol or methanol and catalysts like palladium on carbon.
Industrial Production Methods: Industrial production of 1-amino-4-methylcyclohex-3-ene often involves large-scale reduction processes using hydrogen gas and metal catalysts. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions: 4-methylcyclohex-3-en-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Further reduction can lead to the formation of saturated amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: 4-methylcyclohex-3-en-1-one, 4-methylcyclohex-3-en-1-al
Reduction: 1-amino-4-methylcyclohexane
Substitution: Various N-substituted derivatives
Aplicaciones Científicas De Investigación
4-methylcyclohex-3-en-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block in organic synthesis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of specialty chemicals and as a precursor in the synthesis of polymers and other materials.
Mecanismo De Acción
The mechanism of action of 1-amino-4-methylcyclohex-3-ene involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and interact with various enzymes and receptors, influencing their activity. The compound’s effects are mediated through its ability to participate in chemical reactions and modify the structure and function of biomolecules.
Comparación Con Compuestos Similares
- 4-Methylcyclohex-3-en-1-one
- 4-Methylcyclohex-3-en-1-al
- 1-Amino-4-methylcyclohexane
Comparison: 4-methylcyclohex-3-en-1-amine is unique due to the presence of both an amino group and a methyl group on the cyclohexene ring. This combination imparts distinct chemical properties and reactivity compared to similar compounds. For example, the presence of the amino group allows for nucleophilic substitution reactions, which are not possible with 4-methylcyclohex-3-en-1-one or 4-methylcyclohex-3-en-1-al. Additionally, the unsaturated nature of the cyclohexene ring differentiates it from 1-amino-4-methylcyclohexane, which is fully saturated.
Propiedades
IUPAC Name |
4-methylcyclohex-3-en-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N/c1-6-2-4-7(8)5-3-6/h2,7H,3-5,8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJIKAJOLWXMKEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CCC(CC1)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
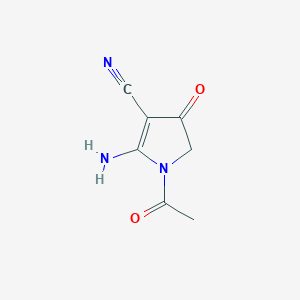
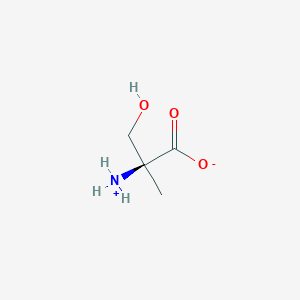
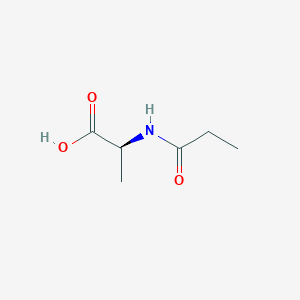
![2-[Cyano(cyanomethyl)amino]acetonitrile](/img/structure/B7810101.png)
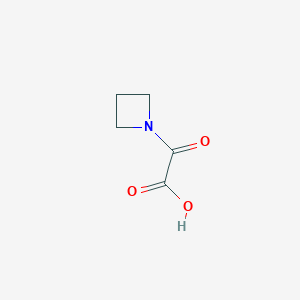
![(R)-Tetrahydro-1H-pyrrolo[1,2-c]imidazole-1,3(2H)-dione](/img/structure/B7810113.png)
